3-Methoxyoxan-4-amine hydrochloride
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Overview
Description
3-Methoxyoxan-4-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of oxan-4-amine, where a methoxy group is attached to the third carbon of the oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Methoxyoxan-4-amine hydrochloride typically involves the reaction of oxan-4-amine with methanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a cascade one-pot method. This method involves the reaction of sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate in a water phase. This process is environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyoxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of oxan-4-amine, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxyoxan-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methoxyoxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to block abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylases. This disruption of the BER pathway increases the amount of cytotoxic adducts, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: Similar in structure but lacks the oxane ring.
Oxan-4-amine: Lacks the methoxy group.
Methoxamine: An alpha-adrenergic agonist with different pharmacological properties.
Uniqueness
3-Methoxyoxan-4-amine hydrochloride is unique due to its specific structure, which combines the properties of both methoxy and oxane groups. This unique combination allows it to interact with a variety of molecular targets and pathways, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C6H14ClNO2 |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
3-methoxyoxan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H |
InChI Key |
DMWZYPXYPVHLOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC1N.Cl |
Origin of Product |
United States |
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